molecular formula C13H19NO B15389024 Acetamide, N-[2-(1,1-dimethylethyl)phenyl]-N-methyl- CAS No. 100617-33-2

Acetamide, N-[2-(1,1-dimethylethyl)phenyl]-N-methyl-

Cat. No.: B15389024
CAS No.: 100617-33-2
M. Wt: 205.30 g/mol
InChI Key: BTASYTKILGZLAO-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(1,1-dimethylethyl)phenyl]-N-methyl- (CAS RN: 7402-70-2), also known as 2′-tert-Butylacetanilide or N-(2-tert-Butylphenyl)acetamide, is a substituted acetamide derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure features a tert-butyl group at the ortho position of the phenyl ring and a methyl group attached to the acetamide nitrogen (Figure 1). Key properties include a melting point of 159°C and a canonical SMILES representation of O=C(NC=1C=CC=CC1C(C)(C)C)C . This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceuticals.

Properties

CAS No.

100617-33-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-N-methylacetamide

InChI

InChI=1S/C13H19NO/c1-10(15)14(5)12-9-7-6-8-11(12)13(2,3)4/h6-9H,1-5H3

InChI Key

BTASYTKILGZLAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1C(C)(C)C

Origin of Product

United States

Biological Activity

Acetamide, N-[2-(1,1-dimethylethyl)phenyl]-N-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H19NO
  • Molecular Weight : 247.3758 g/mol
  • CAS Registry Number : 100617-33-2

The compound features a tert-butyl group attached to a phenyl ring, which is significant for its biological interactions.

Anticonvulsant Activity

Research has shown that derivatives of acetamide compounds can exhibit anticonvulsant properties. A study on related compounds indicated that modifications in the structure, such as the presence of specific substituents on the phenyl ring, can influence their efficacy against seizures. The study employed models such as maximal electroshock (MES) and pentylenetetrazole tests to evaluate the anticonvulsant activity of various derivatives, highlighting that certain modifications led to enhanced activity in these models .

Heme Oxygenase-1 Inhibition

Another area of investigation is the inhibition of Heme Oxygenase-1 (HO-1). Compounds similar to N-[2-(1,1-dimethylethyl)phenyl]-N-methyl-acetamide have shown promise in inhibiting HO-1, which is relevant for cancer therapy. For instance, one study identified a derivative with an IC50 value of 0.9 μM against HO-1, demonstrating significant potency compared to other tested compounds . This inhibition is crucial as HO-1 plays a role in various pathological conditions, including cancer.

Case Studies and Experimental Data

Study Activity Model Used Findings
Obniska et al. (2015)AnticonvulsantMES and pentylenetetrazole testsCertain derivatives showed significant activity against seizures.
Recent study on HO-1 inhibitorsAnticancerIn vitro assays on prostate and lung cancer cellsCompound derivatives displayed varying degrees of inhibition with one showing an IC50 of 0.9 μM.

These findings underscore the compound's potential therapeutic applications and the importance of chemical modifications for enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

Substituted acetamides exhibit diverse properties and applications depending on their substituents. Below is a comparative analysis:

Table 1: Comparison of Acetamide Derivatives
Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Primary Applications Reference
Target Compound (7402-70-2) C₁₂H₁₇NO 191.27 N-methyl, 2-tert-butylphenyl 159°C Organic synthesis intermediate
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ 269.77 2-chloro, N-(methoxymethyl), 2,6-diethylphenyl - Herbicide (pre-emergence control)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 4-chloro-2-nitrophenyl, methylsulfonyl - Precursor for sulfur-containing heterocycles
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 2,6-dichlorophenyl, thiazol-2-yl 489–491 K (216–218°C) Antibacterial agents, ligand synthesis
Acetamide, N-[3-[4-(tert-butyl)phenyl]-2-oxo-2H-1-benzopyran-7-yl]-N-(phenylsulfonyl) (62119-54-4) C₂₇H₂₅NO₅S 487.56 Benzopyran, phenylsulfonyl, tert-butyl 660.4±65.0°C (predicted) Pharmaceutical research (enzyme inhibition)

Key Comparative Insights

Physical Property Trends
  • Melting Points : The target compound’s high melting point (159°C ) reflects strong intermolecular forces from its rigid tert-butylphenyl group, whereas alachlor’s lower melting point correlates with its flexible methoxymethyl chain .
  • Molecular Weight and Complexity : Derivatives with extended aromatic systems (e.g., benzopyran in ) exhibit higher molecular weights (>450 g/mol) and boiling points, limiting their volatility compared to simpler analogs like the target compound .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[2-(tert-butyl)phenyl]-N-methylacetamide with high purity?

  • Methodological Answer : Synthesis of this compound requires careful optimization of reaction conditions due to steric hindrance from the bulky tert-butyl group. A two-step approach is often employed:

N-Alkylation : Reacting 2-(tert-butyl)aniline with methyl iodide under basic conditions (e.g., K₂CO₃/DMF) to form N-methyl-2-(tert-butyl)aniline.

Acetylation : Treating the intermediate with acetyl chloride in the presence of a mild base (e.g., triethylamine) to yield the final product .
Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by 1H^1H-NMR (e.g., δ 1.3 ppm for tert-butyl protons, δ 2.1 ppm for N-methyl group) .

Q. How can researchers confirm the stereochemical integrity of N-[2-(tert-butyl)phenyl]-N-methylacetamide?

  • Methodological Answer : While the compound lacks chiral centers, stereochemical confirmation is critical for derivatives. Techniques include:

  • X-ray crystallography to resolve spatial arrangements of substituents.
  • NOESY NMR to detect proximity between the tert-butyl and methyl groups .
    Computational tools like DFT (Density Functional Theory) can predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., pKa, boiling point)?

  • Methodological Answer : Discrepancies in predicted vs. experimental data (e.g., pKa 10.38 ± 0.38 , boiling point 414.4 ± 55.0 °C ) arise from variations in measurement techniques. To reconcile these:

  • pKa : Use potentiometric titration in a water/DMSO mixture to account for low solubility.
  • Boiling Point : Employ thermogravimetric analysis (TGA) under reduced pressure to minimize decomposition .
    Cross-validation with computational models (e.g., COSMO-RS) improves reliability .

Q. How does the tert-butyl group influence the compound’s metabolic stability in biological systems?

  • Methodological Answer : The tert-butyl group enhances metabolic stability by:

  • Steric Shielding : Protecting the acetamide bond from enzymatic hydrolysis.
  • Lipophilicity : Increasing logP (predicted 3.2 ± 0.1 ), which improves membrane permeability but may reduce aqueous solubility.
    In vitro assays (e.g., liver microsomal stability tests) can quantify metabolic half-life, while MDCK cell monolayers assess permeability .

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins like cytochrome P450 isoforms.
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding .
  • Cryo-EM : Resolves binding modes in membrane-bound targets (e.g., GPCRs) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

  • Analysis : Discrepancies may stem from solvent polarity or catalyst choice. For example:

  • Polar Aprotic Solvents (e.g., DMF): Enhance reactivity by stabilizing transition states.
  • Pd/C Catalysts : Improve yields in cross-coupling reactions compared to Cu-based systems .
    Systematic screening via Design of Experiments (DoE) identifies optimal conditions .

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